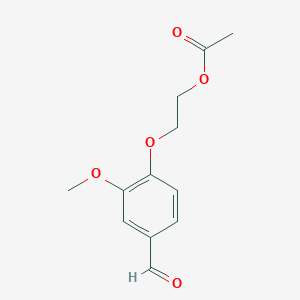

2-(4-Formyl-2-methoxyphenoxy)ethyl acetate

Description

Contextual Significance and Research Relevance of Phenoxyacetate (B1228835) Esters

Phenoxyacetate esters are a significant class of organic compounds characterized by a phenoxy group linked to an acetic acid ester. This structural motif is found in a wide array of molecules and imparts specific chemical properties that are leveraged in diverse fields. In organic synthesis, the conversion of carboxylic acids, such as phenoxyacetic acid, into their corresponding esters is a fundamental and widely employed transformation. jocpr.com

The relevance of phenoxyacetate esters extends to several areas:

Pharmaceuticals and Agrochemicals: The phenoxyacetic acid framework is a core component of many herbicides and pharmaceuticals. patsnap.com Esterification is a common strategy to modify the properties of these molecules, such as their solubility and bioavailability.

Flavor and Fragrance Industry: Certain phenolic esters are valued as flavor compounds due to their characteristic sweet, floral, and fruity scents. jocpr.com

Material Science: Derivatives of phenoxyacetate esters have been utilized in the manufacturing of photosensitizers and antioxidants. jocpr.com

The synthesis of these esters can be achieved through various methods, often employing activating agents to facilitate the reaction between a phenoxyacetic acid and an alcohol under mild conditions. jocpr.comjocpr.com The versatility of the phenoxyacetate core structure allows for the introduction of various functional groups, leading to a vast library of derivatives with tailored properties.

Role of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate (B1210297) as a Synthetic Scaffold in Organic Synthesis

The compound 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate serves as a highly useful synthetic scaffold due to the presence of multiple reactive functional groups within its structure. This allows for selective chemical modifications at different positions, enabling the construction of complex molecular architectures. The parent acid, 2-(4-formyl-2-methoxyphenoxy)acetic acid, is prepared from the readily available natural product vanillin (B372448). arabjchem.orgresearchgate.net

The key functional groups and their synthetic potential include:

The Formyl Group (-CHO): The aldehyde functionality is a versatile handle for a wide range of organic reactions. It can undergo nucleophilic additions, condensations (like the Claisen-Schmidt condensation to form chalcones), and serve as a precursor for the in-situ generation of ketenes for cycloaddition reactions. arabjchem.orgresearchgate.net

The Phenoxyacetate Moiety: The core structure provides a stable backbone. The carboxylic acid precursor can be cyclized with reagents like thiosemicarbazide (B42300) to form heterocyclic systems such as 1,3,4-thiadiazoles. arabjchem.orgresearchgate.net

The Aromatic Ring: The benzene (B151609) ring can be subject to electrophilic substitution reactions, although the existing substituents will direct the position of new groups.

A significant application of this scaffold is in the synthesis of novel heterocyclic compounds. For instance, it has been used as a starting material for a series of 1,3,4-thiadiazole (B1197879) derivatives. arabjchem.orgresearchgate.net In these syntheses, the 2-(4-formyl-2-methoxyphenoxy)acetic acid is first reacted with substituted acetophenones to form chalcone (B49325) intermediates. These intermediates are then further reacted to create more complex heterocyclic structures. arabjchem.org This highlights the role of this compound and its parent acid as foundational molecules for building diverse chemical entities with potential applications in medicinal chemistry and materials science.

Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Apocynin Acetate |

| Molecular Formula | C12H14O5 |

| Molecular Weight | 238.24 g/mol |

| CAS Number | 13608-73-6 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-9(14)16-5-6-17-11-4-3-10(8-13)7-12(11)15-2/h3-4,7-8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERBZSCRIFTMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366798 | |

| Record name | 2-(4-formyl-2-methoxyphenoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692275-82-4 | |

| Record name | 4-[2-(Acetyloxy)ethoxy]-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692275-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-formyl-2-methoxyphenoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 4 Formyl 2 Methoxyphenoxy Ethyl Acetate

Established Synthetic Routes for 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate (B1210297)

The primary and most established method for synthesizing 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate is through a bimolecular nucleophilic substitution (Sₙ2) reaction, specifically the Williamson ether synthesis. This pathway is favored for its reliability and use of readily available starting materials.

The synthesis is typically achieved by reacting vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. chemicalbook.comwalisongo.ac.id The reaction proceeds in two conceptual steps:

Deprotonation of Vanillin: The phenolic hydroxyl group of vanillin is acidic and is deprotonated by a base to form a sodium or potassium phenoxide ion. This phenoxide is a potent nucleophile. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and caesium carbonate (Cs₂CO₃). chemicalbook.comwalisongo.ac.idarabjchem.org

Nucleophilic Attack: The newly formed vanillin phenoxide ion attacks the electrophilic carbon atom of the ethyl haloacetate, displacing the halide ion (Br⁻ or Cl⁻) and forming the ether linkage. This results in the final product, this compound.

A related synthesis for the precursor acid, 2-(4-formyl-2-methoxyphenoxy) acetic acid, is achieved by reacting vanillin with chloroacetic acid in the presence of sodium hydroxide. arabjchem.orgarabjchem.org The subsequent esterification of this acid would also yield the target compound.

The efficiency of the synthesis is highly dependent on the chosen reaction conditions, particularly the solvent system. Polar aprotic solvents are generally preferred for Sₙ2 reactions as they can solvate the cation of the base without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

Research on the synthesis of a structurally similar compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, from eugenol (B1671780) and ethyl chloroacetate, provides direct insight into the impact of different solvents. The study demonstrated that Dimethylformamide (DMF) gave a superior yield compared to Dimethyl sulfoxide (B87167) (DMSO) and Acetonitrile (B52724) (CH₃CN). walisongo.ac.id The reaction in DMF resulted in a 91% yield, while DMSO and CH₃CN produced yields of 51% and 47%, respectively. walisongo.ac.id Other conditions reported for similar etherification reactions include using acetone (B3395972) as a solvent and refluxing the mixture for a defined period, such as one hour. chemicalbook.com

| Solvent | Yield (%) |

|---|---|

| Dimethylformamide (DMF) | 91 |

| Dimethyl sulfoxide (DMSO) | 51 |

| Acetonitrile (CH₃CN) | 47 |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. This process helps in designing a logical synthetic plan.

For this compound, the most logical retrosynthetic disconnection is at the ether bond (Ar-O-CH₂), which aligns with the Williamson ether synthesis pathway.

Disconnection: Breaking the bond between the phenoxy oxygen and the adjacent methylene (B1212753) carbon.

Synthons: This disconnection generates an aryloxy anion (phenoxide) and a carbocation stabilized by the adjacent ester group.

Synthetic Equivalents: The synthetic equivalent for the phenoxide synthon is vanillin. The synthetic equivalent for the carbocation synthon is an ethyl haloacetate, such as ethyl bromoacetate (BrCH₂COOEt), where the bromine atom serves as a good leaving group.

This C-O bond disconnection strategy points directly to vanillin and ethyl haloacetate as the ideal starting materials.

Based on the retrosynthetic analysis and established synthetic routes, the key precursors for the synthesis of this compound are:

Vanillin: A widely available and renewable starting material derived from lignin (B12514952). frontiersin.org It provides the core 4-formyl-2-methoxyphenol structure. arabjchem.orgresearchgate.netturkjps.org

Ethyl Bromoacetate or Ethyl Chloroacetate: These reagents serve as the source for the ethyl acetate moiety that is attached via the ether linkage. chemicalbook.comwalisongo.ac.id

Base: A suitable base is required to deprotonate the vanillin. Examples include potassium carbonate, caesium carbonate, or sodium hydroxide. chemicalbook.comwalisongo.ac.id

Solvent: A polar aprotic solvent is necessary to facilitate the reaction, with DMF, DMSO, acetone, and acetonitrile being common choices. chemicalbook.comwalisongo.ac.id

Optimization of Synthetic Yields and Purity Enhancement Strategies

To maximize the yield and ensure the high purity of the final product, several strategies can be employed.

Solvent and Base Selection: As indicated by studies on analogous reactions, the choice of solvent is critical. Using DMF has been shown to produce significantly higher yields (91%) compared to other polar aprotic solvents like DMSO or CH₃CN. walisongo.ac.id The use of an effective base like caesium carbonate can also accelerate the reaction rate. chemicalbook.com

Control of Reaction Conditions: Optimizing the reaction temperature and time is crucial. Many Williamson ether syntheses are performed at elevated temperatures (reflux) to ensure the reaction goes to completion in a reasonable timeframe. chemicalbook.com Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) can prevent the formation of byproducts from prolonged reaction times. turkjps.org

Purification Methods: After the reaction is complete, a standard workup and purification procedure is necessary. This typically involves an aqueous workup to remove the base and other water-soluble impurities, followed by extraction of the product into an organic solvent like dichloromethane (B109758) or ethyl acetate. chemicalbook.comwalisongo.ac.id The organic phase is then washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated. walisongo.ac.id For final purification to remove unreacted starting materials and byproducts, column chromatography over silica (B1680970) gel is a highly effective method. chemicalbook.comwalisongo.ac.id Recrystallization from a suitable solvent, such as ethanol (B145695), can also be used to obtain a highly pure crystalline product. usu.ac.id

Advanced Spectroscopic and Structural Characterization of 2 4 Formyl 2 Methoxyphenoxy Ethyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation and Assignment

The ¹H NMR spectrum of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate (B1210297) is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. Although the specific spectrum for this compound is not widely published, data from the closely related compound, ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate, offers valuable insights into the expected chemical shifts and splitting patterns. chemicalbook.com

The key proton signals can be assigned as follows:

Aldehydic Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. In the iodo-derivative, this peak is observed at 9.89 ppm. chemicalbook.com

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring will appear in the aromatic region (δ 7.0-8.0 ppm). Their specific shifts and coupling patterns depend on the substitution pattern. For the parent compound, one would expect a doublet for the proton ortho to the formyl group, a doublet of doublets for the proton ortho to the ether linkage, and a doublet for the proton meta to the formyl group. In the analogous iodo-derivative, two singlets are observed at 7.55 and 7.95 ppm for the aromatic protons. chemicalbook.com

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet is expected around δ 3.9 ppm, characteristic of a methoxy group attached to an aromatic ring. The iodo-analog shows this signal at 3.97 ppm. chemicalbook.com

Oxymethylene Protons (-OCH₂-): The two protons of the methylene (B1212753) group adjacent to the phenoxy oxygen are expected to appear as a singlet around δ 4.8 ppm. The corresponding signal in the iodo-derivative is at 4.85 ppm. chemicalbook.com

Ethyl Acetate Protons (-OCH₂CH₃): This group will give rise to two signals: a quartet for the methylene protons (-OCH₂-) around δ 4.2 ppm and a triplet for the methyl protons (-CH₃) around δ 1.3 ppm. The quartet arises from coupling to the three methyl protons, and the triplet from coupling to the two methylene protons. In the iodo-derivative, these are observed at 4.23 ppm (quartet) and 1.28 ppm (triplet), respectively, both with a coupling constant (J) of 7.2 Hz. chemicalbook.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Reference Data (ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate) chemicalbook.com |

|---|---|---|---|

| -CHO | ~9.9 | Singlet | 9.89 |

| Ar-H | 7.3 - 7.8 | Multiplets | 7.55 (s), 7.95 (s) |

| -OCH₂- (phenoxy) | ~4.8 | Singlet | 4.85 |

| -OCH₂- (ethyl) | ~4.2 | Quartet | 4.23 |

| -OCH₃ | ~3.9 | Singlet | 3.97 |

| -CH₃ (ethyl) | ~1.3 | Triplet | 1.28 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Elucidation and Confirmation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on the structure of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate, ten distinct carbon signals are expected. Data from ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate can be used as a reference. chemicalbook.com

The key carbon signals can be assigned as follows:

Carbonyl Carbons (C=O): Two signals are expected in the downfield region. The aldehyde carbonyl carbon is the most deshielded, appearing around δ 191.0 ppm. The ester carbonyl carbon is expected around δ 169.0 ppm. The iodo-derivative shows these at 191.0 ppm and 169.4 ppm, respectively. chemicalbook.com

Aromatic Carbons (Ar-C): Six signals are expected in the range of δ 110-160 ppm. The carbons attached to oxygen atoms (C-O) will be the most downfield in this region.

Oxymethylene Carbon (-OCH₂-): The carbon of the methylene group attached to the phenoxy oxygen is expected around δ 70.0 ppm. In the iodo-derivative, this is observed at 70.5 ppm. chemicalbook.com

Ethyl Acetate Carbons (-OCH₂CH₃): The methylene carbon is expected around δ 62.0 ppm, and the methyl carbon around δ 15.0 ppm. The iodo-analog shows these at 62.1 ppm and 15.2 ppm. chemicalbook.com

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is typically found around δ 56.0 ppm. This is seen at 57.4 ppm in the iodo-derivative. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (ppm) | Reference Data (ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate) chemicalbook.com |

|---|---|---|

| -CHO | ~191.0 | 191.0 |

| -C=O (ester) | ~169.0 | 169.4 |

| Ar-C (substituted) | 110.0 - 160.0 | 92.4, 113.9, 135.1, 135.5, 153.1 |

| -OCH₂- (phenoxy) | ~70.0 | 70.5 |

| -OCH₂- (ethyl) | ~62.0 | 62.1 |

| -OCH₃ | ~56.0 | 57.4 |

| -CH₃ (ethyl) | ~15.0 | 15.2 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. For the related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, characteristic peaks were observed for C-H sp², C-H sp³, C=O, C=C, and C-O bonds. walisongo.ac.id

The expected characteristic IR absorption bands are:

C=O Stretching (Aldehyde): A strong absorption band is expected around 1700-1680 cm⁻¹.

C=O Stretching (Ester): A strong absorption band is expected around 1750-1735 cm⁻¹.

C-H Stretching (Aromatic): Peaks are expected in the region of 3100-3000 cm⁻¹.

C-H Stretching (Aliphatic): Peaks are expected in the region of 3000-2850 cm⁻¹.

C-O Stretching (Ether and Ester): Strong bands are expected in the fingerprint region, typically between 1300-1000 cm⁻¹.

C=C Stretching (Aromatic): Medium to weak absorptions are expected around 1600-1450 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C=O (Aldehyde) | 1700 - 1680 |

| C=O (Ester) | 1750 - 1735 |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

| C-O (Ether and Ester) | 1300 - 1000 |

| C=C (Aromatic) | 1600 - 1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₂H₁₄O₅), the exact mass can be calculated. A related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, showed a molecular ion peak ([M+H]⁺) at m/z 273.1109, consistent with its theoretical mass. walisongo.ac.id

For the target compound, the expected molecular ion peaks would be:

[M+H]⁺: Corresponding to the protonated molecule.

[M+Na]⁺: Corresponding to the sodium adduct.

The fragmentation pattern would likely involve the loss of the ethoxy group from the ester, cleavage of the ester bond, and fragmentation of the ether linkage.

X-ray Diffraction (XRD) Analysis of Crystalline Forms (Applicable to related derivatives)

X-ray diffraction is a powerful technique for determining the three-dimensional atomic structure of a crystalline solid. While no crystal structure is available for this compound itself, the structure of a related derivative, ethyl-2-(4-aminophenoxy)acetate, has been reported. This compound was found to crystallize in the triclinic crystal system. The analysis of its crystal structure revealed details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the solid state. Such studies on related derivatives provide valuable insights into the potential solid-state conformation and packing of the target molecule.

Chemical Transformations and Derivatization Pathways of 2 4 Formyl 2 Methoxyphenoxy Ethyl Acetate

Reactivity of the Formyl Group

The aldehyde functionality is one of the most versatile groups in organic synthesis, readily participating in oxidation, reduction, and nucleophilic addition reactions.

Selective Oxidation Reactions to Carboxylic Acids

The formyl group of 2-(4-formyl-2-methoxyphenoxy)ethyl acetate (B1210297) can be selectively oxidized to a carboxylic acid, yielding 2-(4-carboxy-2-methoxyphenoxy)ethyl acetate. This transformation is a fundamental process in organic chemistry. A variety of oxidizing agents can accomplish this, with chemoselectivity being a key consideration to avoid reactions at other sites in the molecule. For electron-rich aromatic aldehydes, reagents such as basic hydrogen peroxide have been shown to be effective. researchgate.net Other common methods include using potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or Tollens' reagent ([Ag(NH₃)₂]⁺), which is particularly mild and specific for aldehydes. The choice of reagent allows for the preservation of the ester and ether linkages. rsc.org

Controlled Reduction Reactions to Hydroxyl Groups

Controlled reduction of the formyl group provides a direct pathway to the corresponding primary alcohol, 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethyl acetate. This conversion is typically achieved with high selectivity using hydride-based reducing agents. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) is a mild and common choice that selectively reduces aldehydes and ketones without affecting more robust functional groups like esters. wikipedia.org For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be used, although it may also reduce the ester group if reaction conditions are not carefully controlled. Dual catalyst systems, such as those involving cobalt and copper, have also been developed for the light-driven reduction of aromatic aldehydes in aqueous media. rsc.org

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is highly susceptible to attack by nucleophiles, leading to a broad range of derivatives. pressbooks.publibretexts.org This reaction typically begins with the nucleophile bonding to the carbonyl carbon, which results in a tetrahedral alkoxide intermediate that is subsequently protonated. libretexts.orglibretexts.org

A significant example of this reactivity is seen in the synthesis of chalcone (B49325) derivatives from the closely related 2-(4-formyl-2-methoxyphenoxy)acetic acid. arabjchem.orgarabjchem.org In a Claisen-Schmidt condensation, the aldehyde reacts with various acetophenones in the presence of a base to form α,β-unsaturated ketones. arabjchem.orgarabjchem.org This demonstrates that the formyl group readily undergoes condensation reactions, a subset of nucleophilic addition. Other classic nucleophilic addition reactions include the formation of cyanohydrins (with cyanide ion), acetals (with alcohols), and imines (with primary amines). pressbooks.pub

| Reaction Type | Typical Reagents/Nucleophiles | Resulting Functional Group/Product |

| Oxidation | KMnO₄, Jones Reagent, H₂O₂/base researchgate.netrsc.org | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ wikipedia.org | Primary Alcohol (Hydroxyl Group) |

| Condensation | Acetophenones, Base arabjchem.orgarabjchem.org | Chalcone (α,β-unsaturated ketone) |

| Cyanohydrin Formation | NaCN, H⁺ pressbooks.pub | Cyanohydrin |

| Acetal Formation | Alcohols (e.g., ethanol), Acid catalyst | Acetal |

| Imine Formation | Primary Amines (R-NH₂) | Imine (Schiff Base) |

Reactivity of the Methoxy (B1213986) Group

The methoxy group, along with the other substituents on the benzene (B151609) ring, dictates the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 2-(4-formyl-2-methoxyphenoxy)ethyl acetate is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy and phenoxyether groups. byjus.combritannica.com Conversely, it is deactivated by the electron-withdrawing formyl group. The directing effects of these substituents determine the position of substitution for incoming electrophiles. pressbooks.publibretexts.org

-OCH₃ (Methoxy group): A strong activating group that directs incoming electrophiles to the ortho and para positions. pressbooks.pubyoutube.com

-OCH₂R (Phenoxyether group): Also a strong activating, ortho and para-directing group. wizeprep.com

-CHO (Formyl group): A deactivating group that directs incoming electrophiles to the meta position. pressbooks.pub

The positions on the ring are influenced by these competing effects. The positions ortho to the powerful activating methoxy and ether groups are the most nucleophilic and therefore the most likely sites for substitution. libretexts.orgmlsu.ac.in The stronger activating groups typically dominate the directing effects. wizeprep.com Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts reactions are expected to occur primarily at the positions ortho to the methoxy and ether groups. byjus.commlsu.ac.in

| Substituent Group | Type | Directing Effect |

| -OCH₃ (Methoxy) | Strong Activator | Ortho, Para |

| -OCH₂R (Ether) | Strong Activator | Ortho, Para |

| -CHO (Formyl) | Deactivator | Meta |

Ether Linkage and Ester Group Transformations

The side chain containing the ether and ester linkages can also undergo specific chemical transformations.

The aryl ether bond is generally stable but can be cleaved under harsh conditions, such as with strong acids like HBr or through catalytic methods designed for lignin (B12514952) depolymerization, which often involves cleaving aryl-ether linkages. rsc.orgnih.govrsc.org

Hydrolysis of the Ethyl Acetate Moiety

The ethyl acetate group in this compound is susceptible to hydrolysis, a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and ethanol (B145695). This transformation is typically catalyzed by either an acid or a base.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of an ethanol molecule lead to the formation of 2-(4-formyl-2-methoxyphenoxy)acetic acid. This reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is often employed. libretexts.orgchemguide.co.uk

Alternatively, base-catalyzed hydrolysis, also known as saponification, is an irreversible process. A hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion and forming the carboxylic acid. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, yielding a carboxylate salt. A final acidification step is required to obtain the neutral 2-(4-formyl-2-methoxyphenoxy)acetic acid. The synthesis of this acetic acid derivative from vanillin (B372448) and chloroacetic acid in the presence of sodium hydroxide is a well-established procedure. arabjchem.org

This hydrolysis is a crucial primary step for many subsequent derivatizations, as the resulting carboxylic acid group is a key functional handle for further reactions. arabjchem.org

Transesterification Processes

Transesterification is a process where the ethyl group of the ethyl acetate moiety is exchanged with another alkyl group from a different alcohol. This reaction can be catalyzed by either acids or bases. In an acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide, which acts as a potent nucleophile. The reaction proceeds through a tetrahedral intermediate, leading to the formation of a new ester and the ethoxide ion. The equilibrium in transesterification can be shifted by using a large excess of the reactant alcohol or by removing one of the products, such as ethanol. For instance, glycerol (B35011) can be transesterified with ethyl acetate over acidic catalysts, where ethyl acetate serves as both a reactant and an entrainer to remove the ethanol produced. biofueljournal.com While specific studies on the transesterification of this compound are not prevalent, the general principles of ester chemistry are applicable. This reaction pathway allows for the introduction of different ester functionalities, potentially modulating the compound's physical and chemical properties.

Synthesis of Novel Structural Analogs and Heterocyclic Systems

The aldehyde functional group of this compound, or more commonly its hydrolyzed form, 2-(4-formyl-2-methoxyphenoxy)acetic acid, is a gateway to the synthesis of a wide range of derivatives, including chalcones and various heterocyclic systems.

Condensation Reactions Leading to Chalcone Intermediates

Chalcones, which are α,β-unsaturated ketones, are valuable intermediates in the synthesis of many biologically active compounds. They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503). kg.ac.rsaip.orgmdpi.comaip.orgscientific.net

In the context of this compound derivatives, the corresponding aldehyde, often after hydrolysis to the carboxylic acid, is reacted with various substituted acetophenones in the presence of a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent. arabjchem.org The reaction proceeds through the formation of an enolate from the acetophenone, which then nucleophilically attacks the aldehyde carbonyl group. Subsequent dehydration of the resulting β-hydroxy ketone yields the chalcone. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields. aip.orgaip.org

| Aldehyde Precursor | Acetophenone Derivative | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(4-Formyl-2-methoxyphenoxy)acetic acid | Substituted Acetophenones | NaOH/Ethanol | Not specified | Not specified | arabjchem.org |

| Vanillin | Acetophenone | KOH/Microwave | 5 minutes | 97.64 | aip.org |

| Vanillin | 4-Hydroxyacetophenone | KOH/Microwave | 5 minutes | 80.65 | aip.org |

| Di-vanillin derivatives | Monoacetylferrocene | NaOH/Ethanol | Reflux, 4h | Moderate | kg.ac.rs |

Cyclization Reactions to Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse pharmacological activities. A common route to synthesize pyrazolines involves the cyclization of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives. scispace.comthepharmajournal.comnih.govcore.ac.uk

The chalcone intermediates derived from 2-(4-formyl-2-methoxyphenoxy)acetic acid can be reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. arabjchem.orgscispace.com The reaction proceeds via a condensation reaction between the hydrazine and the carbonyl group of the chalcone, followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the α,β-unsaturated system, leading to the formation of the pyrazoline ring. The reaction conditions can be varied to control the final product; for instance, refluxing in glacial acetic acid is a common method. scispace.com

| Chalcone Precursor | Reagent | Solvent/Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chalcone from 2-(4-formyl-2-methoxyphenoxy)acetic acid | Thiosemicarbazide (B42300) | Glacial Acetic Acid/Ethanol | Reflux | Not specified | arabjchem.org |

| Generic Chalcone | Hydrazine Hydrate (99%) | Glacial Acetic Acid | Reflux, 6.5h | Excellent | scispace.com |

| Generic Chalcone | Hydrazine Hydrate | Ethanol/Glacial Acetic Acid | Reflux, 6h | Not specified | thepharmajournal.com |

| Generic Chalcone | Phenyl Hydrazine Hydrate | Ethanol | Reflux, 4h | 75 | thepharmajournal.com |

Formation of 1,3,4-Thiadiazole (B1197879) Derivatives

1,3,4-Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms, which are of significant interest in medicinal chemistry. These heterocycles can be synthesized from derivatives of 2-(4-formyl-2-methoxyphenoxy)acetic acid. arabjchem.org A common synthetic strategy involves the cyclization of thiosemicarbazide derivatives. jocpr.comnih.govsbq.org.br

In a multi-step synthesis, 2-(4-formyl-2-methoxyphenoxy)acetic acid is first converted to its corresponding chalcone. The chalcone is then reacted with thiosemicarbazide to form an intermediate, which is subsequently cyclized. arabjchem.org The cyclization of the carboxylic acid group with thiosemicarbazide can be achieved using dehydrating agents like phosphorus oxychloride (POCl₃). arabjchem.orgjocpr.com This reaction leads to the formation of 2-amino-5-substituted-1,3,4-thiadiazoles.

| Starting Material | Reagents | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-(2-methoxy-4-(3-oxo-3-substituted phenylprop-1-enyl)phenoxy) acetic acid derivatives | Thiosemicarbazide, POCl₃ or PPA | Heated at 75 °C, then refluxed | Substituted 1,3,4-thiadiazoles | arabjchem.org |

| Aromatic Carboxylic Acids | Thiosemicarbazide, POCl₃ | Not specified | 2-Amino-5-aryl-1,3,4-thiadiazoles | jocpr.com |

| Thiosemicarbazide derivatives | Carbon Disulfide, base | Not specified | 1,3,4-Thiadiazolethiols | nih.gov |

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Triazole Synthesis

The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles. This reaction can be applied to derivatives of this compound to generate novel triazole-containing compounds. bohrium.comnih.govresearchgate.netresearchgate.net

To utilize this methodology, the parent compound must first be functionalized with either an alkyne or an azide (B81097) group. For instance, the phenolic hydroxyl group of vanillin (a precursor to the target compound) can be alkylated with propargyl bromide to introduce a terminal alkyne. This alkyne-functionalized molecule can then be reacted with a variety of organic azides in the presence of a copper(I) catalyst to yield the corresponding 1,2,3-triazole derivatives. nih.govresearchgate.net The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. bohrium.comresearchgate.net

Synthesis of Acetamide (B32628) and other Nitrogen-Containing Derivatives

The chemical scaffold of this compound offers multiple reactive sites that can be exploited for the synthesis of a diverse range of nitrogen-containing derivatives. The primary points of chemical modification are the formyl group and the ethyl acetate moiety, which can be independently or sequentially transformed to introduce nitrogenous functional groups. This section details the synthetic pathways for converting this compound into acetamides and other related nitrogenous compounds, drawing upon established chemical transformations.

Synthesis of N-Substituted Acetamide Derivatives

The most direct route to N-substituted acetamide derivatives of this compound involves a two-step process: hydrolysis of the ethyl acetate to the corresponding carboxylic acid, followed by an amide coupling reaction.

Step 1: Hydrolysis to 2-(4-Formyl-2-methoxyphenoxy)acetic acid

The synthesis of the key intermediate, 2-(4-formyl-2-methoxyphenoxy)acetic acid, is a foundational step. This is typically achieved by reacting vanillin with chloroacetic acid in the presence of a base like sodium hydroxide. evitachem.comscbt.com This well-documented procedure provides the carboxylic acid precursor necessary for the subsequent amidation.

Step 2: Amide Bond Formation

With the carboxylic acid in hand, standard peptide coupling protocols can be employed to form the desired N-substituted acetamides. A variety of coupling agents can be utilized to facilitate this reaction, including carbodiimides (such as DCC or EDC) or phosphonium-based reagents (like PyBOP or HBTU). The general reaction scheme involves the activation of the carboxylic acid, followed by nucleophilic attack by a primary or secondary amine.

This methodology allows for the introduction of a wide array of substituents on the acetamide nitrogen, depending on the choice of the amine reactant. The table below illustrates the potential diversity of N-substituted acetamide derivatives that can be synthesized from 2-(4-formyl-2-methoxyphenoxy)acetic acid.

| Target Acetamide Derivative | Amine Reagent |

| 2-(4-Formyl-2-methoxyphenoxy)-N-methylacetamide | Methylamine |

| N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide | Ethylamine |

| N-Benzyl-2-(4-formyl-2-methoxyphenoxy)acetamide | Benzylamine |

| 2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide | Aniline (B41778) |

| N-(4-Bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | 4-Bromoaniline |

| 2-(4-Formyl-2-methoxyphenoxy)-N,N-diphenylacetamide | Diphenylamine |

| 2-(4-Formyl-2-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide | 2,4,6-Trimethylaniline |

This table is illustrative of the potential derivatives and is based on commercially available compounds and standard amidation reactions. researchgate.net

Synthesis of Nitrogen-Containing Derivatives via Reductive Amination

The formyl group of this compound is a prime target for modification through reductive amination. This powerful transformation allows for the direct conversion of the aldehyde into a primary, secondary, or tertiary amine, depending on the amine source used.

The reaction typically proceeds via the formation of an intermediate Schiff base (imine) upon condensation of the aldehyde with an amine. This intermediate is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a common choice due to its mildness and selectivity for imines over aldehydes.

This pathway maintains the ethyl acetate moiety, allowing for the synthesis of a different class of nitrogen-containing derivatives compared to the amidation route. The table below outlines the expected products from the reductive amination of this compound with various amines.

| Amine Reagent | Product of Reductive Amination |

| Ammonia | Ethyl 2-(4-(aminomethyl)-2-methoxyphenoxy)acetate |

| Methylamine | Ethyl 2-(2-methoxy-4-((methylamino)methyl)phenoxy)acetate |

| Dimethylamine | Ethyl 2-(4-((dimethylamino)methyl)-2-methoxyphenoxy)acetate |

| Aniline | Ethyl 2-(2-methoxy-4-((phenylamino)methyl)phenoxy)acetate |

| Piperidine | Ethyl 2-(2-methoxy-4-(piperidin-1-ylmethyl)phenoxy)acetate |

This table illustrates the potential products based on the principles of reductive amination.

Synthesis of Heterocyclic Nitrogen-Containing Derivatives

The reactive nature of the 2-(4-formyl-2-methoxyphenoxy)acetic acid intermediate also permits its use in the synthesis of more complex, heterocyclic nitrogen-containing structures. For instance, it has been demonstrated that this acetic acid derivative can be used to synthesize a series of 1,3,4-thiadiazole derivatives. evitachem.comscbt.com This is achieved through a multi-step process that begins with the reaction of the acetic acid with substituted acetophenones to form chalcone derivatives. These intermediates then undergo cyclization with thiosemicarbazide to yield the final 1,3,4-thiadiazole compounds. evitachem.comscbt.com

Furthermore, the in situ generation of a vanillinyl ketene (B1206846) from 2-(4-formyl-2-methoxyphenoxy)acetic acid allows for the synthesis of polyfunctionalized β-lactams through cycloaddition with imines. sigmaaldrich.cn These examples underscore the versatility of this chemical scaffold in the construction of a wide array of nitrogenous compounds.

Computational Chemistry and Structure Activity Relationship Sar Investigations

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate (B1210297), DFT calculations can predict a variety of properties, including its optimized geometry, vibrational frequencies, and electronic characteristics.

While specific DFT studies on 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate are not extensively documented in publicly available literature, the computational analysis of structurally similar compounds, such as ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, provides a strong precedent for the expected outcomes. researchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly employed to determine the most stable conformation of such molecules. researchgate.net

Key parameters derived from DFT studies include:

Optimized Molecular Geometry: These calculations reveal the bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and its tendency to undergo electronic transitions. researchgate.net For similar aromatic compounds, these transitions are often of a π–π* nature. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

A theoretical DFT study on the closely related ethyl-2-(4-aminophenoxy)acetate revealed two main spectral bands calculated by Time-Dependent DFT (TD-DFT). mdpi.com The band at 286 nm was attributed to the HOMO→LUMO transition, while a shorter wavelength band at 226 nm was assigned to the HOMO→LUMO+2 transition. mdpi.com Similar studies on vanillin (B372448) derivatives, the parent aldehyde of our compound of interest, have also utilized DFT to understand molecular reactivity and chemical stability. researchgate.net

Table 1: Predicted Parameters from DFT Studies on Structurally Similar Compounds

| Parameter | Significance | Example from Related Compounds |

|---|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability | Used to explain charge transfer within the molecule researchgate.net |

| MEP Surface | Predicts sites for electrophilic and nucleophilic attack | Reveals electron-rich areas around oxygen atoms |

| NBO Analysis | Details intramolecular charge transfer and stability | Shows interactions between donor and acceptor orbitals mdpi.com |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra | Calculated data shows good agreement with experimental results researchgate.net |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein or enzyme.

For this compound and its derivatives, molecular docking simulations can provide valuable insights into their potential biological activities. For example, a study on 1,3,4-thiadiazole (B1197879) derivatives synthesized from the closely related 2-(4-formyl-2-methoxyphenoxy)acetic acid highlighted their antimicrobial potential. researchgate.net Although the specific docking of this compound was not detailed, the study underscores the utility of this approach in understanding how such molecules might interact with biological targets.

The general process of a molecular docking study involves:

Preparation of the Ligand and Receptor: The 3D structure of the ligand (e.g., this compound) is optimized, and the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the binding site of the receptor, and various conformations are sampled to find the one with the most favorable binding energy.

Analysis of Binding Modes: The resulting docked poses are analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Studies on other vanillin derivatives have successfully employed molecular docking to identify potential inhibitors for various enzymes, demonstrating the applicability of this method to the broader class of compounds. researchgate.net For instance, vanillin-containing sulfone scaffolds were docked against the malaria drug target enzyme P. falciparum dihydrofolate reductase-thymidylate synthase, with docking energies indicating strong potential binding. researchgate.net

Analysis of Intermolecular Interactions via Hirshfeld Surfaces and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps various properties onto the surface, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.

The dnorm map uses a color scale where red spots indicate contacts shorter than the van der Waals radii (strong interactions, often hydrogen bonds), white areas represent contacts approximately at the van der Waals distance, and blue regions signify longer contacts. mdpi.com

Complementing the Hirshfeld surface are 2D fingerprint plots, which summarize the intermolecular contacts in a scatter plot of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. Different types of interactions appear as distinct patterns in these plots, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated.

For example, a Hirshfeld surface analysis of ethyl-2-(4-aminophenoxy)acetate revealed that H···H, H···C, and O···H interactions were the major contributors to the molecular packing. ekb.eg Similarly, for other organic molecules, H···H, C···H/H···C, and O···H/H···O contacts are often the most significant. researchgate.net

Table 2: Common Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis of Related Compounds

| Interaction Type | Typical Percentage Contribution | Significance |

|---|---|---|

| H···H | Often the largest contribution (e.g., 44.5%) nih.govnih.gov | Represents van der Waals forces and the high abundance of hydrogen atoms. |

| O···H/H···O | Significant contribution (e.g., 18.8%) nih.govnih.gov | Indicates the presence of hydrogen bonds or strong dipole-dipole interactions. |

| C···H/H···C | Moderate contribution (e.g., 10.4%) nih.govnih.gov | Represents weaker C-H···π or other weak hydrogen bonding interactions. |

| C···C | Smaller contribution | Can indicate π-π stacking interactions between aromatic rings. |

Elucidation of Structure-Activity Relationships within Compound Series

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related compounds (analogs), researchers can identify the chemical moieties responsible for the desired activity (pharmacophore) and those that may be detrimental.

A study on a series of 1,3,4-thiadiazole derivatives synthesized from 2-(4-formyl-2-methoxyphenoxy)acetic acid provides a clear example of an SAR investigation for a closely related compound series. researchgate.net In this research, various substitutions were made to the core structure, and the resulting compounds were evaluated for their antimicrobial activity against several bacterial and fungal strains.

The key findings from this type of SAR study often reveal that:

The nature of substituents matters: Electron-donating or electron-withdrawing groups on the aromatic rings can significantly alter the electronic properties of the molecule and, consequently, its binding affinity to a biological target.

Steric factors are important: The size and shape of substituents can influence how well the molecule fits into a binding pocket. Bulky groups may cause steric hindrance, reducing activity. mdpi.com

For example, in the aforementioned study of 1,3,4-thiadiazole derivatives, specific compounds with certain substitutions showed markedly higher activity against particular bacterial strains like S. enterica and E. coli. Compound 6h, for instance, was active against all tested strains, while compound 6o was particularly effective against E. coli. Such data allows for the construction of an SAR model that can guide the design of more potent antimicrobial agents based on the 2-(4-formyl-2-methoxyphenoxy) scaffold.

Bioactivity and Application Studies of 2 4 Formyl 2 Methoxyphenoxy Ethyl Acetate Derivatives

Design and Synthesis of Derivatives for Biological Evaluation

The design of derivatives based on the 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate (B1210297) structure primarily involves the modification of the formyl group to create new functional moieties, such as Schiff bases and chalcones. These modifications are intended to enhance the biological activity of the parent molecule.

Schiff Base Derivatives: The synthesis of Schiff base derivatives is a common strategy to create biologically active compounds. This typically involves the condensation reaction of the aldehyde group of a vanillin-related compound with various primary amines. For instance, Schiff bases have been synthesized by reacting 2-formyl-phenoxy acetic acid with different aromatic amines in methanol (B129727) at room temperature. researchgate.net This straightforward method allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships. Similarly, novel Schiff bases have been obtained from the reductive amination of alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates with aniline (B41778) and 4-methoxyaniline under mild conditions. nih.gov

Chalcone (B49325) Derivatives: Chalcones, characterized by an α,β-unsaturated ketone system, are another important class of derivatives synthesized from vanillin (B372448) analogues. The Claisen-Schmidt condensation is the most frequently employed method for their synthesis. This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. nih.govnih.gov For example, novel chalcone derivatives have been prepared through an acid-catalyzed one-step condensation of 1,3- or 1,4-diacetylbenzene (B86990) and 1,3,5-triacetylbenzene (B188989) with 4-hydroxy-3-methoxybenzaldehyde (vanillin). nih.gov These synthetic strategies have led to a diverse library of compounds for biological screening.

In Vitro Antimicrobial Research Applications

Derivatives of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate have been the subject of extensive in vitro antimicrobial research, demonstrating notable activity against a range of bacterial and fungal pathogens.

Antibacterial Activity Profiling

The antibacterial potential of Schiff base and chalcone derivatives of vanillin analogues has been evaluated against several clinically relevant bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Klebsiella pneumoniae.

Schiff Base Derivatives: Schiff bases derived from 2-formylphenoxyacetic acids have shown moderate to good activity against Gram-positive bacteria such as S. aureus. researchgate.netnih.gov The introduction of different substituents on the amine moiety allows for the tuning of antibacterial potency.

Chalcone Derivatives: Chalcone derivatives have also been investigated for their antibacterial properties. Studies have shown that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.gov The presence of the α,β-unsaturated keto function in chalcones is believed to be crucial for their antimicrobial action. sphinxsai.com

| Compound Type | Bacterial Strain | Activity/MIC (μg/mL) | Reference |

|---|---|---|---|

| Schiff Base of 2-formylphenoxyacetic acid | Staphylococcus aureus | Good activity | researchgate.net |

| Schiff Base of 2-(2-formyl-4-nitrophenoxy)alkanoate | Staphylococcus aureus | Moderate to good activity | nih.gov |

| Chalcone Derivative | Staphylococcus aureus | Active (MIC: 0.4 - 0.6 mg/mL) | nih.gov |

| Chalcone Derivative | Klebsiella pneumoniae | Screened | sphinxsai.com |

Antifungal Activity Profiling

The antifungal properties of these derivatives have been tested against pathogenic fungi like Candida albicans and Cryptococcus neoformans.

Schiff Base Derivatives: While some Schiff bases have been screened for antifungal activity, the results have been variable. For instance, certain Schiff base derivatives of 4-aminoantipyrine (B1666024) showed limited antifungal effects. mdpi.com

Chalcone Derivatives: Chalcones have demonstrated more consistent antifungal activity. Their mechanism is often attributed to the reactive α,β-unsaturated keto group. nih.gov However, some studies have reported that certain chalcone derivatives show no activity against C. albicans. nih.gov

| Compound Type | Fungal Strain | Activity/MIC (μg/mL) | Reference |

|---|---|---|---|

| Schiff Base of 4-aminoantipyrine | Candida albicans | Limited activity | mdpi.com |

| Chalcone Derivative | Candida albicans | No inhibition | nih.gov |

| Chalcone Derivative | Aspergillus niger | Moderate activity | nih.gov |

Antioxidant Activity Assessment and Mechanisms

The antioxidant potential of this compound derivatives is another significant area of investigation. The ability of these compounds to scavenge free radicals is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Chalcone derivatives, in particular, have shown promising antioxidant activity. The presence of phenolic hydroxyl groups in their structure contributes to their radical scavenging capabilities. Studies on chalcones derived from 4-hydroxy-3-methoxybenzaldehyde have demonstrated good free radical scavenging effects in DPPH assays. nih.gov The antioxidant activity of some chalcone derivatives has been found to be comparable to that of standard antioxidants like ascorbic acid. gsconlinepress.com For example, certain chalcone derivatives have exhibited excellent inhibitory activity, with some compounds showing better results than the standard EDTA in specific antioxidant assays. nih.gov

| Compound Type | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Chalcone Derivative | DPPH | Good free radical scavenging | nih.gov |

| Chalcone Derivative | DPPH | IC50: 3.39 - 8.22 µg/mL | gsconlinepress.com |

| Chalcone-sulfonamide hybrid | DPPH & ABTS | Highest antiradical effect for derivative 5 | nih.govresearchgate.net |

Enzymatic Assay and Enzyme Inhibition Studies

The ability of these derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. Research has particularly focused on their role as tyrosinase inhibitors.

Tyrosinase Inhibition Investigations

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Chalcone derivatives have emerged as potent tyrosinase inhibitors. The presence of a 2,4-dihydroxyphenyl moiety in the chalcone structure has been shown to be particularly effective for tyrosinase inhibition. mdpi.com

Kinetic studies have revealed that some of these derivatives act as competitive inhibitors of tyrosinase. mdpi.com For instance, a thiophene (B33073) chalcone derivative demonstrated strong competitive inhibition with very low IC50 values for both the tyrosine hydroxylase and dopa oxidase activities of mushroom tyrosinase. mdpi.com The inhibitory mechanism often involves the interaction of the chalcone with the active site of the enzyme.

| Compound Type | Enzyme | Inhibition Activity (IC50) | Inhibition Type | Reference |

|---|---|---|---|---|

| Thiophene Chalcone Derivative | Mushroom Tyrosinase (Tyrosine hydroxylase) | 0.013 μM | Competitive | mdpi.com |

| Thiophene Chalcone Derivative | Mushroom Tyrosinase (Dopa oxidase) | 0.93 μM | Competitive | mdpi.com |

| Azo-Resveratrol Analog | Mushroom Tyrosinase | 17.85 µM | Competitive | researchgate.net |

Phosphodiesterase (PDE) Inhibition Studies

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibition of these enzymes, particularly PDE4, has been a significant target for the development of anti-inflammatory drugs for conditions such as chronic obstructive pulmonary disease (COPD) and asthma. nih.govnih.govplos.org PDE4 inhibitors work by increasing intracellular levels of cAMP, which in turn suppresses the activity of various inflammatory cells and mediators. plos.org

Currently, there is a lack of specific research in publicly available scientific literature investigating the phosphodiesterase (PDE) inhibitory activity of this compound or its direct derivatives. However, the broader class of phenoxyacetic acid derivatives, to which this compound belongs, has been explored for various biological activities. jetir.orgnih.gov While some compounds with a phenoxyacetic acid scaffold have been synthesized and evaluated for other biological targets, their potential as PDE inhibitors remains an area for future investigation. The structural features of this compound, including the vanillin-derived ring and the flexible phenoxyacetate (B1228835) side chain, could potentially interact with the active sites of PDE isoforms, but this has not been experimentally verified. Further studies are required to determine if this compound or its analogs possess any meaningful activity against phosphodiesterases.

In Vitro Antiviral Activity Investigations

The search for novel antiviral agents is a continuous effort in medicinal chemistry, driven by the emergence of new viral diseases and the development of resistance to existing drugs. Various chemical scaffolds are being investigated for their potential to inhibit viral replication.

A study focused on the synthesis and in vitro antiviral evaluation of novel phenoxyacetic acid derivatives utilized 2-(4-Formyl-2-methoxyphenoxy)acetic acid as a starting material to synthesize a series of pyrazoline derivatives. nih.govtandfonline.comtandfonline.comresearchgate.net These newly synthesized compounds were subsequently tested for their antiviral activity. The research concluded that none of the tested compounds exhibited specific antiviral activity, as their 50% antivirally effective concentration (EC₅₀) was not significantly lower than their minimum cytotoxic concentration. nih.govtandfonline.comtandfonline.com

Another study synthesized a series of 1,3,4-thiadiazole (B1197879) derivatives from 2-(4-Formyl-2-methoxyphenoxy)acetic acid and evaluated their in vitro antimicrobial activities against several bacterial and fungal strains. arabjchem.orgresearchgate.net While some of these derivatives showed significant antimicrobial effects, their antiviral properties were not investigated in this particular study. arabjchem.orgresearchgate.net

As of now, there are no specific studies in the available scientific literature that have investigated the in vitro antiviral activity of this compound itself. The research on its corresponding carboxylic acid precursor suggests that derivatives synthesized from it did not show promise as antiviral agents. nih.govtandfonline.comtandfonline.com

Applications as Chemical Probes and Lignin (B12514952) Model Compounds

Beyond potential bioactive applications, compounds like this compound serve as valuable tools in fundamental chemical and biological research, particularly as chemical probes and model compounds for complex biopolymers like lignin.

Chemical Probes: The vanillin moiety within this compound is a key structural feature. Vanillin and its derivatives have been utilized as chemical probes to study molecular mobility and dynamic heterogeneity in amorphous solid systems, such as those found in foods and pharmaceuticals. nih.gov The phosphorescence of vanillin, for example, is sensitive to the molecular environment, making it a useful intrinsic probe. nih.gov The aldehyde group in vanillin-derived compounds also offers a reactive site for further chemical modifications, allowing for the synthesis of functionalized materials. For instance, vanillin has been used to create polymeric microspheres with reactive aldehyde groups, which have potential applications as adsorbents or for immobilizing biomacromolecules. researchgate.netnih.gov

Lignin Model Compounds: Lignin is a complex aromatic biopolymer found in the cell walls of plants, and its intricate structure makes it challenging to study directly. Therefore, smaller, well-defined molecules known as lignin model compounds are synthesized and used to investigate the structure and reactivity of lignin. The most abundant linkage in lignin is the β-O-4 (β-aryl ether) linkage. researchgate.netresearchgate.net

Compounds with a structure similar to this compound are employed as lignin model compounds to represent the β-O-4 linkage. researchgate.netnih.gov These models allow researchers to study the mechanisms of lignin degradation and modification under various chemical conditions, which is crucial for the development of biorefinery processes that aim to convert biomass into valuable chemicals and fuels. researchgate.net By using these model compounds, scientists can gain a more precise understanding of the chemical reactions that occur during lignin processing, such as acidolysis. nih.gov The synthesis of such model compounds, often starting from commercially available materials like vanillin, is a critical aspect of lignin chemistry research. researchgate.net

Future Research Directions and Translational Perspectives

Innovations in Synthetic Methodologies and Process Intensification

The synthesis of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate (B1210297) and its analogs is foundational to its exploration. While traditional methods often involve the reaction of vanillin (B372448) with a chloro- or bromo-acetate derivative, future research is expected to focus on more efficient and sustainable synthetic strategies. chemicalbook.comresearchgate.net

Innovations may include:

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. This is particularly relevant for industrial-scale production. numberanalytics.com

Biocatalysis: The use of enzymes for the synthesis of aldehydes and their derivatives is a growing area of interest. mdpi.com Engineered enzymes could offer high selectivity and operate under environmentally friendly conditions, providing a green alternative to conventional chemical catalysts. mdpi.comresearchgate.net

Novel Catalytic Systems: The development of advanced catalysts, such as palladium-based systems for cross-coupling reactions or photoredox catalysis, could enable new, more direct synthetic routes to complex derivatives from non-aromatic precursors. numberanalytics.comnih.gov

Process intensification, which aims to develop smaller, more efficient, and sustainable production processes, will be crucial for the economically viable production of any future drugs derived from this scaffold. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Areas |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design, optimization of reaction parameters. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. researchgate.net | Enzyme discovery and engineering, process optimization. researchgate.net |

| Advanced Catalysis | Access to novel chemical space, improved efficiency. numberanalytics.com | Development of new catalysts, exploration of novel reaction pathways. nih.gov |

Development of Advanced Characterization and Analytical Tools for Complex Derivatives

As more complex derivatives of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate are synthesized, the need for sophisticated analytical techniques to fully characterize their structure and purity becomes paramount. ijpsjournal.com While standard methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable, future research will likely incorporate more advanced techniques. rroij.comnih.gov

These may include:

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC are essential for unambiguously determining the structure of complex molecules. ijpsjournal.com

High-Resolution Mass Spectrometry (HRMS): Provides exact mass measurements, which are crucial for confirming molecular formulas. ijpsjournal.com

X-ray Crystallography: Offers definitive three-dimensional structural information, which is invaluable for understanding how a molecule interacts with its biological target. nih.gov

Chiral Chromatography: For derivatives that are chiral, methods to separate and analyze enantiomers will be necessary to study their differential biological activities.

The integration of these techniques will be critical for establishing the structure-activity relationships of new compounds. rroij.com

| Analytical Technique | Information Provided | Application in Derivative Analysis |

| 2D-NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships of atoms. ijpsjournal.com | Unambiguous structure elucidation of complex derivatives. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. ijpsjournal.com | Confirmation of molecular formula. |

| X-ray Crystallography | Three-dimensional atomic arrangement in a crystal. nih.gov | Definitive structural confirmation and study of intermolecular interactions. |

| Chiral Separation Techniques | Separation and quantification of enantiomers. | Assessment of stereospecific biological activity. |

Rational Design of Targeted Derivatives for Specific Biological Pathways

The vanillin scaffold is a known "privileged structure" in medicinal chemistry, meaning it can serve as a basis for designing ligands for multiple biological targets. rsc.orguhi.ac.uk The rational design of derivatives of this compound can be guided by existing knowledge of how similar molecules interact with biological systems. For example, vanillin and its derivatives have been explored as potential treatments for conditions like sickle cell disease and Alzheimer's disease. rsc.orgnih.govnih.gov

Future design strategies will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the aldehyde, methoxy (B1213986), and ethyl acetate groups to understand how these changes affect biological activity. nih.gov

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Computational Docking: Using computer models to predict how designed molecules will bind to specific protein targets, helping to prioritize which compounds to synthesize. rsc.org

By targeting specific biological pathways implicated in disease, it may be possible to develop novel therapeutics with improved efficacy and fewer side effects. nih.govnih.gov

Integration of Cheminformatics and Machine Learning in Compound Design and Screening

Cheminformatics and machine learning are revolutionizing drug discovery by enabling the analysis of vast datasets to predict the properties of new molecules. nih.govresearchgate.netnih.gov These computational tools can be applied to the this compound scaffold to accelerate the discovery of new drug candidates. acs.org

Future applications include:

Virtual Screening: Using computer algorithms to screen large libraries of virtual compounds derived from the parent scaffold to identify those with the highest predicted activity against a specific target. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that relate the chemical structure of compounds to their biological activity. researchgate.net

De Novo Design: Employing artificial intelligence to design entirely new molecules based on the vanillin scaffold that are optimized for a particular biological target. nih.govresearchgate.net

These in silico methods can significantly reduce the time and cost associated with experimental screening and lead optimization. nih.govnih.gov

Potential for Scaffold Diversification in Drug Discovery and Chemical Biology

The true potential of this compound lies in its ability to serve as a starting point for scaffold diversification. The reactive aldehyde group is particularly useful for this purpose, as it can participate in a wide range of chemical reactions to create diverse molecular architectures. researchgate.net

Future research could explore:

Diversity-Oriented Synthesis (DOS): A synthetic strategy aimed at producing a wide variety of structurally diverse molecules from a common starting material.

Scaffold Hopping: Modifying the core vanillin structure to create new scaffolds with potentially different biological activities.

Development of Chemical Probes: Synthesizing derivatives that can be used to study biological processes, for example, by attaching fluorescent tags or other reporter groups.

Through scaffold diversification, the chemical space accessible from this compound can be greatly expanded, increasing the probability of discovering compounds with novel therapeutic applications. nih.gov

Q & A

Q. What are the established synthetic methodologies for preparing 2-(4-formyl-2-methoxyphenoxy)ethyl acetate, and how can reaction yields be optimized?

The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between ethyl 2-azidoacetate and terminal alkynes derived from natural products (e.g., vanillin derivatives). Key steps include:

- Reaction conditions : Use of CuSO₄·5H₂O and sodium ascorbate in a tert-butanol/water mixture at 50–80°C for 12–24 hours .

- Purification : Ethyl acetate extraction followed by column chromatography (silica gel, hexane/ethyl acetate gradient) yields 50–80% pure product. Optimize yield by controlling stoichiometry (1:1.2 alkyne:azide ratio) and ensuring anhydrous conditions .

Q. How is this compound characterized structurally and functionally?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm ester (-COO-) and formyl (-CHO) groups via peaks at δ 8.0–8.5 (formyl proton) and δ 4.1–4.3 (ethyl acetate methylene) .

- IR : Detect C=O stretching (1720–1740 cm⁻¹) and aromatic C-O-C (1250–1270 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity and degradation products .

Q. What are the solubility and purification challenges for this compound?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, THF) but sparingly soluble in water. Use ethyl acetate for extraction due to its moderate polarity (log P = 0.73) .

- Purification : Remove byproducts (e.g., unreacted alkyne) via flash chromatography with a hexane/ethyl acetate (7:3) mobile phase .

Advanced Research Questions

Q. How does this compound participate in oxidative degradation, and what are the key intermediates?

- Mechanism : Mn(III)-oxalate complexes cleave the β-O-4 ether bond in lignin model compounds (e.g., dimeric analogs of the target compound) via single-electron oxidation. Products include 4-formyl-2-methoxyphenol and glyoxylic acid derivatives .

- Analysis : Monitor degradation by HPLC-MS, identifying intermediates like quinone methides (m/z 150–200) and fragmented aromatic aldehydes .

Q. What methodologies assess the antioxidant activity of derivatives of this compound?

- DPPH assay : Measure radical scavenging at 517 nm (EC₅₀ = 75.5 µg/mL for triazole-linked derivatives) .

- ABTS assay : Quantify decolorization at 734 nm after 30 minutes. Use Trolox as a standard .

- Kinetic analysis : Fit data to a second-order rate model to compare hydrogen-donating capacity across derivatives.

Q. How do electronic effects of substituents influence the redox properties of related [4Fe-4S] clusters in catalytic applications?

- DFT studies : The formyl group lowers the vertical detachment energy (VDE) of [4Fe-4S] clusters by 0.3–0.5 eV compared to acetate ligands, enhancing electron transfer efficiency .

- Experimental validation : Cyclic voltammetry shows a 50 mV cathodic shift in reduction potential for formyl-substituted clusters vs. acetylated analogs .

Contradictions and Resolutions

- Degradation efficiency : Mn(III)-mediated cleavage achieves 70% degradation of dimeric lignin models, but recalcitrant monomers persist. Resolve by combining Mn(III) with laccase enzymes for full mineralization .

- Antioxidant variability : Triazole derivatives show higher activity than vanillin analogs due to enhanced π-π stacking with radicals. Confirm via molecular docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.